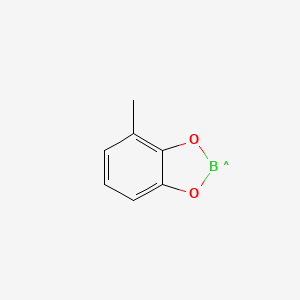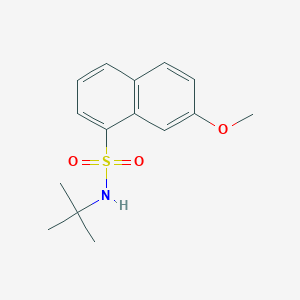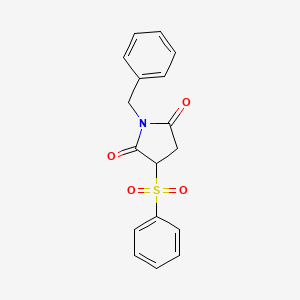![molecular formula C14H18O4S B14283065 2-[(Acetylsulfanyl)methyl]-4-(4-methylphenoxy)butanoic acid CAS No. 124947-23-5](/img/structure/B14283065.png)
2-[(Acetylsulfanyl)methyl]-4-(4-methylphenoxy)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Acetylsulfanyl)methyl]-4-(4-methylphenoxy)butanoic acid is a chemical compound with a complex structure that includes an acetylsulfanyl group, a methylphenoxy group, and a butanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Acetylsulfanyl)methyl]-4-(4-methylphenoxy)butanoic acid typically involves multiple steps. One common method includes the following steps:
Formation of the Acetylsulfanyl Group: This can be achieved by reacting a suitable thiol with acetic anhydride under controlled conditions.
Attachment of the Methylphenoxy Group: This step involves the reaction of a suitable phenol derivative with a butanoic acid derivative, often using a coupling reagent such as DCC (dicyclohexylcarbodiimide).
Final Assembly: The final step involves the combination of the acetylsulfanyl and methylphenoxy intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Acetylsulfanyl)methyl]-4-(4-methylphenoxy)butanoic acid can undergo various chemical reactions, including:
Oxidation: The acetylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetylsulfanyl moiety can be reduced to form alcohols.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[(Acetylsulfanyl)methyl]-4-(4-methylphenoxy)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or as a probe for studying biological pathways.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of 2-[(Acetylsulfanyl)methyl]-4-(4-methylphenoxy)butanoic acid involves its interaction with specific molecular targets. The acetylsulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The phenoxy group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Chloro-2-methylphenoxy)butanoic acid: Similar structure but with a chloro substituent instead of an acetylsulfanyl group.
4-(2,4-Dichlorophenoxy)butanoic acid: Contains two chloro substituents on the phenoxy ring.
Uniqueness
2-[(Acetylsulfanyl)methyl]-4-(4-methylphenoxy)butanoic acid is unique due to the presence of the acetylsulfanyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
124947-23-5 |
|---|---|
Formule moléculaire |
C14H18O4S |
Poids moléculaire |
282.36 g/mol |
Nom IUPAC |
2-(acetylsulfanylmethyl)-4-(4-methylphenoxy)butanoic acid |
InChI |
InChI=1S/C14H18O4S/c1-10-3-5-13(6-4-10)18-8-7-12(14(16)17)9-19-11(2)15/h3-6,12H,7-9H2,1-2H3,(H,16,17) |
Clé InChI |
KVOYXXVFHTZMTA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)OCCC(CSC(=O)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


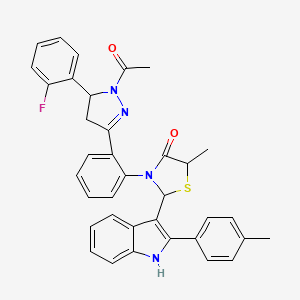


![2-[(Chlorodisulfanyl)oxy]propane](/img/structure/B14282991.png)
![Methanesulfonic acid;2-[2-[2-(2-pentoxyethoxy)ethoxy]ethoxy]ethanol](/img/structure/B14283000.png)
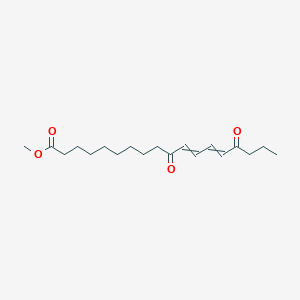

![tert-Butyl(dimethyl)[(6-methylhept-5-en-2-yl)oxy]silane](/img/structure/B14283024.png)
![2-[2,6-Bis(2,3-dimethylbutan-2-yl)phenoxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14283034.png)
![Diethyl [(4-carbamothioylphenyl)methyl]propanedioate](/img/structure/B14283045.png)
